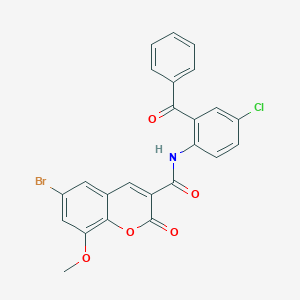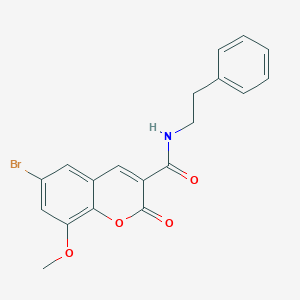
N-cyclopentyl-4-ethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-4-ethoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly used in scientific research as a pharmacological tool to study the physiological and biochemical effects of blocking the activity of carbonic anhydrase enzymes.
Mécanisme D'action
N-cyclopentyl-4-ethoxybenzenesulfonamide acts as a competitive inhibitor of carbonic anhydrases by binding to the active site of the enzyme. It prevents the hydration of carbon dioxide to bicarbonate ions and protons, thereby disrupting the normal physiological processes that rely on the activity of carbonic anhydrases.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrases by this compound has been shown to have a variety of biochemical and physiological effects. For example, it can reduce the production of aqueous humor in the eye, which is useful in the treatment of glaucoma. It can also reduce the secretion of gastric acid, which is useful in the treatment of ulcers. In addition, it can reduce the formation of renal stones, which is useful in the treatment of kidney stones.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-4-ethoxybenzenesulfonamide is a useful tool for studying the role of carbonic anhydrases in various biological processes. It is a potent inhibitor of carbonic anhydrases and is relatively easy to synthesize. However, it has some limitations in lab experiments. For example, it may have off-target effects on other enzymes or proteins, which can complicate the interpretation of experimental results. In addition, it may have limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are many future directions for the use of N-cyclopentyl-4-ethoxybenzenesulfonamide in scientific research. Some possible directions include:
1. Investigating the role of carbonic anhydrases in cancer biology and developing new cancer therapies based on the inhibition of carbonic anhydrases.
2. Developing new drugs that target specific carbonic anhydrase isoforms and have fewer off-target effects than this compound.
3. Studying the effects of carbonic anhydrase inhibition on the microbiome and developing new therapies for gut-related diseases.
4. Investigating the role of carbonic anhydrases in the central nervous system and developing new therapies for neurological disorders.
Conclusion:
This compound is a potent inhibitor of carbonic anhydrases and is widely used in scientific research to study the physiological and biochemical effects of blocking the activity of these enzymes. It has many potential applications in the development of new therapies for a variety of diseases. However, it also has some limitations in lab experiments that need to be taken into account when interpreting experimental results.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-4-ethoxybenzenesulfonamide involves the reaction of 4-ethoxybenzenesulfonyl chloride with cyclopentylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield and purity.
Applications De Recherche Scientifique
N-cyclopentyl-4-ethoxybenzenesulfonamide is widely used in scientific research to study the physiological and biochemical effects of blocking the activity of carbonic anhydrase enzymes. Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ions and protons. They play a crucial role in many physiological processes such as acid-base balance, respiration, and fluid secretion. This compound is a potent inhibitor of carbonic anhydrases and is used to investigate their role in various biological processes.
Propriétés
Formule moléculaire |
C13H19NO3S |
|---|---|
Poids moléculaire |
269.36 g/mol |
Nom IUPAC |
N-cyclopentyl-4-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C13H19NO3S/c1-2-17-12-7-9-13(10-8-12)18(15,16)14-11-5-3-4-6-11/h7-11,14H,2-6H2,1H3 |
Clé InChI |
AWXGYKGCNLLRJV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2CCCC2 |
SMILES canonique |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2CCCC2 |
Solubilité |
18.3 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B288671.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B288672.png)

![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288685.png)
![2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288695.png)
![Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288697.png)


